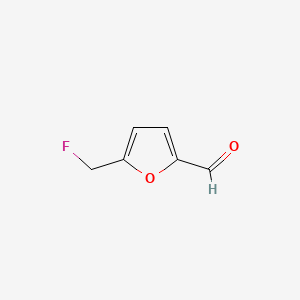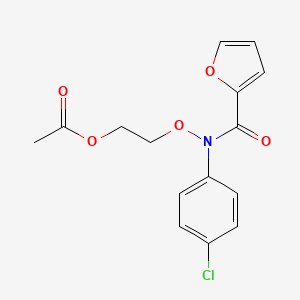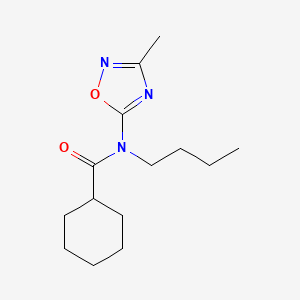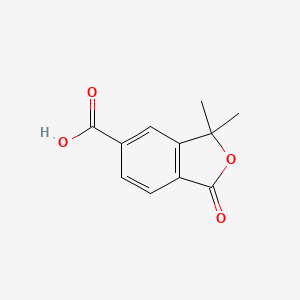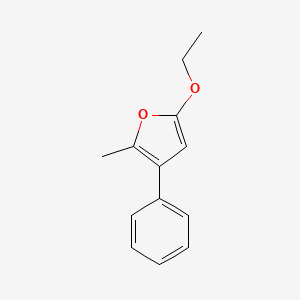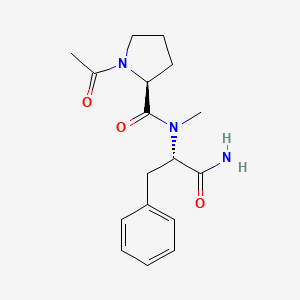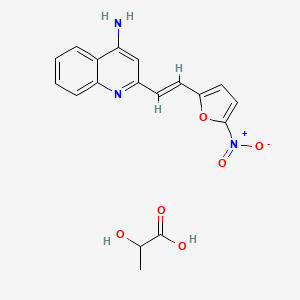
2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate is a complex organic compound with significant applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with 2-aminoquinoline under basic conditions to form the intermediate 2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-4-amine. This intermediate is then reacted with lactic acid to yield the final product, 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学的研究の応用
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The mechanism of action of 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate involves its interaction with specific molecular targets. The nitrofuran group can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. These combined effects contribute to the compound’s antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
2-(2-(5-Nitrofuran-2-yl)vinyl)quinoline: Lacks the amine and hydroxypropanoate groups.
5-Nitrofuran-2-carbaldehyde: Contains only the nitrofuran group.
2-Aminoquinoline: Contains only the quinoline moiety.
Uniqueness
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropanoate group enhances its solubility and bioavailability, making it a more versatile compound for various applications .
特性
CAS番号 |
908-36-1 |
|---|---|
分子式 |
C18H17N3O6 |
分子量 |
371.3 g/mol |
IUPAC名 |
2-hydroxypropanoic acid;2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinolin-4-amine |
InChI |
InChI=1S/C15H11N3O3.C3H6O3/c16-13-9-10(17-14-4-2-1-3-12(13)14)5-6-11-7-8-15(21-11)18(19)20;1-2(4)3(5)6/h1-9H,(H2,16,17);2,4H,1H3,(H,5,6)/b6-5+; |
InChIキー |
TVASTSPYSPSBAP-IPZCTEOASA-N |
異性体SMILES |
CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])N |
正規SMILES |
CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


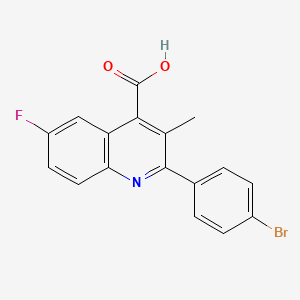
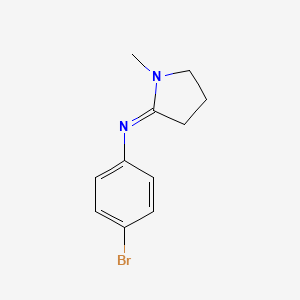
![Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine](/img/structure/B12895906.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan](/img/structure/B12895913.png)
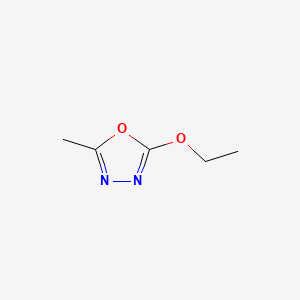
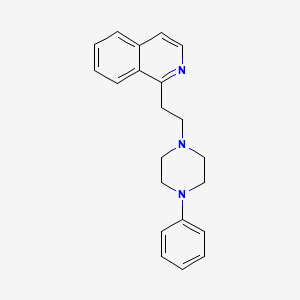
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
